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molecular formula C18H12Cl4N2O2 B8437766 2,2,2-Trichloroethyl 5-chloro-2-(quinolin-6-yl)phenylcarbamate

2,2,2-Trichloroethyl 5-chloro-2-(quinolin-6-yl)phenylcarbamate

Cat. No. B8437766
M. Wt: 430.1 g/mol
InChI Key: GVMVNSBFPDBYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790756B2

Procedure details

To a stirring solution of 5-chloro-2-(quinolin-6-yl)benzoic acid (0.201 g, 0.708 mmol) and TEA (0.148 ml, 1.06 mmol) in 1,4-dioxane (10 ml) at RT, was added DPPA (0.191 ml, 0.244 mmol). After stirring for 30 min at RT, 2,2,2-trichloroethanol (0.680 ml, 7.08 mmol) was added and the reaction was stirred with heating at 100° C. for 2 h. The completed reaction was diluted with brine (10 ml) and extracted with EtOAc (3×25 ml). The combined organics were washed with 5% citric acid (10 ml), sat'd. NaHCO3 (10 ml) and brine (10 ml), dried (MgSO4), concentrated in vacuo and purified by chromatography to afford 2,2,2-trichloroethyl 5-chloro-2-(quinolin-6-yl)phenylcarbamate (0.25 g, 82% yield) as a white solid. MS (ESI) m/z: 431.0 (M+H+).
Quantity
0.201 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.148 mL
Type
reactant
Reaction Step One
Name
Quantity
0.191 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.68 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)=[C:6]([CH:10]=1)C(O)=O.C1C=CC(P([N:35]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[Cl:38][C:39]([Cl:43])([Cl:42])[CH2:40][OH:41].[O:44]1[CH2:49]COCC1>[Cl-].[Na+].O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[N:17]=[CH:16][CH:15]=[CH:14]3)=[C:6]([NH:35][C:49](=[O:44])[O:41][CH2:40][C:39]([Cl:43])([Cl:42])[Cl:38])[CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.201 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C=1C=C2C=CC=NC2=CC1
Name
TEA
Quantity
0.148 mL
Type
reactant
Smiles
Name
Quantity
0.191 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.68 mL
Type
reactant
Smiles
ClC(CO)(Cl)Cl
Step Three
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 100° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The completed reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 ml)
WASH
Type
WASH
Details
The combined organics were washed with 5% citric acid (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 (10 ml) and brine (10 ml), dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(OCC(Cl)(Cl)Cl)=O)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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